Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
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Overview
Description
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: is a multifunctional compound that combines several distinct chemical groups into a single molecule. It includes a cleavable biotin group, a polyethylene glycol (PEG) linker, a TAMRA (tetramethylrhodamine) fluorescent dye, and an alkyne functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne involves multiple steps, each designed to introduce a specific functional group into the molecule. The general synthetic route includes:
Biotinylation: Introduction of the biotin group, often protected by a Dde (dimethoxytrityl) group to prevent unwanted reactions.
PEGylation: Addition of PEG linkers to enhance solubility and flexibility.
TAMRA Conjugation: Attachment of the TAMRA dye for fluorescence.
Alkyne Introduction: Incorporation of the alkyne group for click chemistry applications.
Industrial Production Methods: Industrial production of this compound typically involves automated synthesis using solid-phase peptide synthesis (SPPS) techniques.
Chemical Reactions Analysis
Types of Reactions: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne primarily undergoes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the alkyne group of the compound and an azide group on another molecule.
Deprotection Reactions: Removal of the Dde protecting group under mild acidic conditions to expose the biotin group for further reactions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Deprotection: Mild acids such as acetic acid or trifluoroacetic acid are used to remove the Dde group.
Major Products:
Triazole-Linked Conjugates: Formed through CuAAC with azide-containing molecules.
Biotinylated Molecules: Resulting from the deprotection of the Dde group.
Scientific Research Applications
Chemistry:
Click Chemistry: Used in the synthesis of complex molecules through CuAAC.
Biology:
Protein Labeling: The biotin group allows for the labeling and purification of proteins using streptavidin or avidin affinity systems.
Fluorescence Imaging: The TAMRA dye enables visualization of biological processes in live cells.
Medicine:
Drug Delivery: The PEG linkers enhance solubility and stability of drug conjugates.
Diagnostic Imaging: Used in the development of fluorescent probes for imaging applications.
Industry:
Mechanism of Action
Mechanism: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne exerts its effects through:
Biotin-Streptavidin Interaction: The biotin group binds with high affinity to streptavidin or avidin, facilitating the capture and purification of biotinylated molecules.
Fluorescence: The TAMRA dye emits fluorescence upon excitation, allowing for the detection and imaging of labeled molecules.
Click Chemistry: The alkyne group participates in CuAAC, enabling the formation of stable triazole linkages with azide-containing molecules.
Molecular Targets and Pathways:
Proteins: Targeted for labeling and purification through biotin-streptavidin interactions.
Cellular Pathways: Visualized using TAMRA fluorescence.
Comparison with Similar Compounds
TAMRA-PEG4-Alkyne: Similar in structure but lacks the biotin group, limiting its use in biotin-streptavidin applications.
Biotin-PEG4-Alkyne: Contains biotin and alkyne groups but lacks the fluorescent TAMRA dye.
Dde Biotin-PEG4-Azide: Contains an azide group instead of an alkyne, used for different click chemistry applications.
Uniqueness: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is unique due to its combination of a cleavable biotin group, a fluorescent dye, and an alkyne functional group, making it highly versatile for various biochemical and molecular biology applications .
Properties
Molecular Formula |
C72H101N9O18S |
---|---|
Molecular Weight |
1412.7 g/mol |
IUPAC Name |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1 |
InChI Key |
OFLXFIJMQUEZQX-HFHGNALWSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Origin of Product |
United States |
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